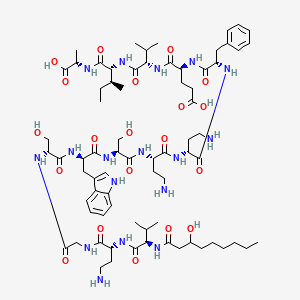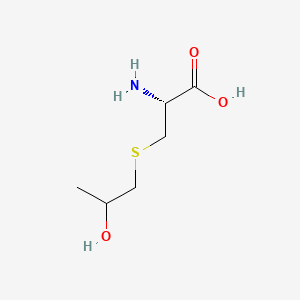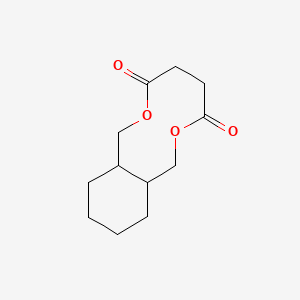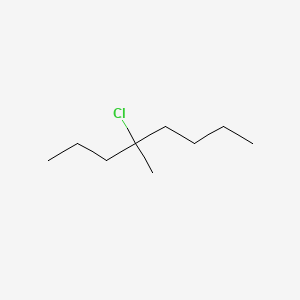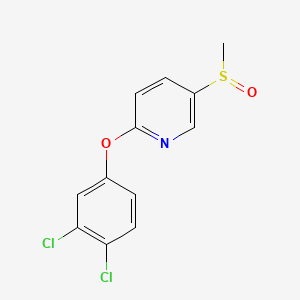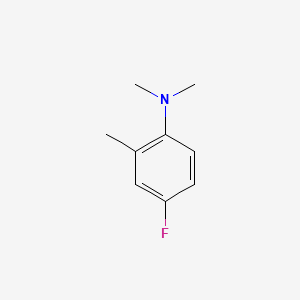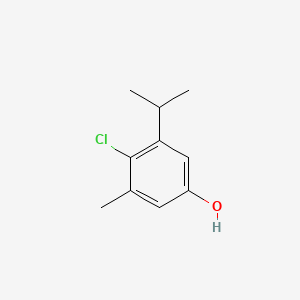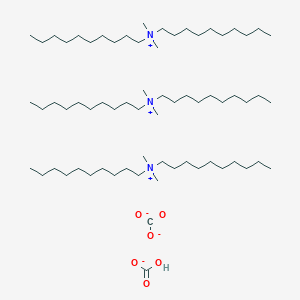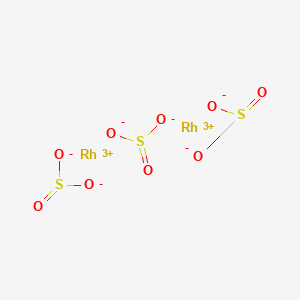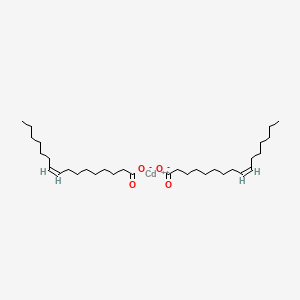
Cadmium (Z)-hexadec-9-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cadmium (Z)-hexadec-9-enoate is an organometallic compound that features cadmium as its central metal atom. This compound is of interest due to its unique chemical properties and potential applications in various fields, including materials science and environmental chemistry. The presence of cadmium, a heavy metal, in this compound necessitates careful handling and consideration of its toxicological effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cadmium (Z)-hexadec-9-enoate typically involves the reaction of cadmium salts with hexadec-9-enoic acid. One common method is the direct reaction of cadmium chloride with hexadec-9-enoic acid in an organic solvent under reflux conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the cadmium carboxylate complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Cadmium (Z)-hexadec-9-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form cadmium oxide and other oxidation products.
Reduction: Reduction reactions can convert this compound to cadmium metal and the corresponding reduced organic product.
Substitution: The carboxylate group can be substituted with other ligands, leading to the formation of different cadmium complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using coordinating solvents and elevated temperatures.
Major Products Formed
Oxidation: Cadmium oxide and various organic oxidation products.
Reduction: Cadmium metal and reduced organic compounds.
Substitution: New cadmium complexes with different ligands.
科学的研究の応用
Cadmium (Z)-hexadec-9-enoate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other cadmium-containing compounds and materials.
Biology: Studied for its interactions with biological molecules and potential toxicological effects.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the development of advanced materials, such as cadmium-based semiconductors and catalysts.
作用機序
The mechanism of action of cadmium (Z)-hexadec-9-enoate involves its interaction with cellular components, leading to various biochemical effects. Cadmium ions can bind to proteins and enzymes, disrupting their normal function. The compound can also induce oxidative stress by generating reactive oxygen species, leading to cellular damage and apoptosis. Additionally, cadmium can interfere with signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, contributing to its toxic effects .
類似化合物との比較
Similar Compounds
Cadmium acetate: Another cadmium carboxylate with similar chemical properties.
Cadmium stearate: A cadmium salt of a long-chain fatty acid, used in similar applications.
Cadmium oleate: A cadmium salt of oleic acid, with comparable reactivity and applications.
Uniqueness
Cadmium (Z)-hexadec-9-enoate is unique due to its specific structure, which includes a Z-configuration double bond in the hexadec-9-enoate ligand. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other cadmium carboxylates.
特性
CAS番号 |
93894-10-1 |
|---|---|
分子式 |
C32H58CdO4 |
分子量 |
619.2 g/mol |
IUPAC名 |
cadmium(2+);(Z)-hexadec-9-enoate |
InChI |
InChI=1S/2C16H30O2.Cd/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2*7-8H,2-6,9-15H2,1H3,(H,17,18);/q;;+2/p-2/b2*8-7-; |
InChIキー |
PCXAAOBILAIRKV-ATMONBRVSA-L |
異性体SMILES |
CCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCC/C=C\CCCCCCCC(=O)[O-].[Cd+2] |
正規SMILES |
CCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCC=CCCCCCCCC(=O)[O-].[Cd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


